![molecular formula C18H18N2O3 B2355450 N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide CAS No. 922001-73-8](/img/structure/B2355450.png)
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
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Description
Scientific Research Applications
Synthesis Techniques and Biological Activities
Novel Synthesis Methods
A significant aspect of research on related compounds involves developing novel synthesis methods. For example, a novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives has been reported. This method uses aromatic diamine, Meldrum's acid, and an isocyanide, highlighting an alternative pathway for synthesizing benzodiazepine derivatives without requiring catalysts or activation (Shaabani et al., 2009).
Antibacterial and Anticancer Agents
Another area of research focuses on evaluating the pharmacological properties of synthesized compounds. For instance, benzoxepine-1,2,3-triazole hybrids were synthesized and tested for their antibacterial properties against Gram-negative and Gram-positive strains, as well as for cytotoxicity against lung and colon cancer cell lines. Some compounds demonstrated better activity against Gram-negative bacteria over Gram-positive strains, indicating the effectiveness of this class of compounds toward Gram-negative species (Kuntala et al., 2015).
Antioxidant Activity
Evaluation of Antioxidant Properties
Research has also been conducted on evaluating the antioxidant activity of new coumarin derivatives, which, like benzoxazepine derivatives, are of interest due to their potential health benefits. The antioxidant activity of synthesized coumarins was studied using various methods, comparing their effectiveness with known antioxidants like ascorbic acid (Kadhum et al., 2011).
properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-20-10-11-23-16-9-8-14(12-15(16)18(20)22)19-17(21)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFWIZQZIGDICD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide |
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